![molecular formula C8H12BNO3 B1399309 (5-Isopropoxypyridin-3-yl)boronic acid CAS No. 850991-41-2](/img/structure/B1399309.png)
(5-Isopropoxypyridin-3-yl)boronic acid
Overview
Description
“(5-Isopropoxypyridin-3-yl)boronic acid” is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . This compound is a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Synthesis Analysis
Borinic acids and their chelate derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
Molecular Structure Analysis
The molecular formula of “(5-Isopropoxypyridin-3-yl)boronic acid” is C8H12BNO3 .
Chemical Reactions Analysis
Boronic acids are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc. (molecules with vicinal, (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate)) .
Physical And Chemical Properties Analysis
The molecular weight of “(5-Isopropoxypyridin-3-yl)boronic acid” is 181 . It is stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Sensing Applications
Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications. These can be homogeneous assays or heterogeneous detection systems .
Cross-Coupling Reactions
This compound is likely used in cross-coupling reactions, a field where boronic acids play a crucial role due to their stability and reactivity .
Catalysis
Boronic acids are known to be involved in catalytic processes, which could include catalysis of organic reactions .
Medicinal Chemistry
In medicinal chemistry, boronic acids are used for drug design and synthesis due to their ability to form stable covalent bonds with proteins and enzymes .
Polymer Materials
The compound may be used in the development of polymer materials, where boronic acids contribute to the polymerization process or modification of polymers .
Optoelectronics Materials
Boronic acids are also utilized in optoelectronics materials for their electronic properties, which could be an application area for (5-Isopropoxypyridin-3-yl)boronic acid .
Fluorescent Sensing
There is potential for this compound to be used in the development of fluorescent sensors that detect boronic acid derivatives in biological environments .
Biological Environments Interaction
The interaction with biological environments suggests its use in bioconjugation or as a probe in biological studies due to its reactive nature with various biological molecules .
Safety And Hazards
Future Directions
Boronic acids are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . They are also used in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
properties
IUPAC Name |
(5-propan-2-yloxypyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-6(2)13-8-3-7(9(11)12)4-10-5-8/h3-6,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHUPBAXLPBXOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725467 | |
Record name | {5-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Isopropoxypyridin-3-yl)boronic acid | |
CAS RN |
850991-41-2 | |
Record name | B-[5-(1-Methylethoxy)-3-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850991-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {5-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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